N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide
Description
Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O5S/c1-2-18-14(21)15(22)19-9-13-20(6-3-7-25-13)26(23,24)12-8-10(16)4-5-11(12)17/h4-5,8,13H,2-3,6-7,9H2,1H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDVGCQSTQAWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diethyl Oxalate and Ethylamine Condensation
Diethyl oxalate reacts with ethylamine in polar aprotic solvents (e.g., ethanol, methanol) under controlled temperatures. For example:
Diethyl oxalate + 2 Ethylamine → N,N'-Diethyloxamide + 2 Ethanol
Conditions :
Mechanism : Nucleophilic attack of ethylamine on the electrophilic carbonyl carbons of diethyl oxalate, followed by elimination of ethanol.
Alternative Routes via Oxalyl Chloride
Oxalyl chloride offers higher reactivity, enabling reactions under milder conditions:
Oxalyl chloride + 2 Ethylamine → N,N'-Diethyloxamide + 2 HCl
Conditions :
Construction of 3-(2,5-Difluorophenyl)sulfonyl-1,3-oxazinan-2-ylmethyl Group
This intermediate requires sequential synthesis of the oxazinan ring followed by sulfonylation.
Oxazinan Ring Formation
1,3-Oxazinan-2-yl derivatives are synthesized via cyclization of β-amino alcohols with carbonyl compounds. A representative protocol involves:
2-Amino-1,3-propanediol + Formaldehyde → 1,3-Oxazinan-2-ol + H2O
Conditions :
Sulfonylation with 2,5-Difluorobenzenesulfonyl Chloride
The hydroxyl group on the oxazinan ring is sulfonylated using 2,5-difluorobenzenesulfonyl chloride:
1,3-Oxazinan-2-ol + 2,5-Difluorobenzenesulfonyl chloride → 3-(2,5-Difluorophenyl)sulfonyl-1,3-oxazinan-2-ol + HCl
Conditions :
- Solvent: Dichloromethane or THF
- Base: Pyridine or triethylamine (to neutralize HCl)
- Temperature: 0°C to room temperature
- Yield: 80–88%.
Methylene Linker Installation
The methylene bridge connects the oxazinan and oxamide moieties via alkylation or reductive amination.
Alkylation of Oxamide with Bromomethyl-Oxazinan
A bromomethyl-oxazinan intermediate reacts with the deprotonated oxamide:
N-Ethyloxamide + NaH → Deprotonated oxamide
Deprotonated oxamide + Bromomethyl-oxazinan → Target compound + NaBr
Conditions :
Reductive Amination
Alternative coupling via reductive amination employs formaldehyde and a reducing agent:
N-Ethyloxamide + Aminomethyl-oxazinan + Formaldehyde → Imine intermediate
Imine + NaBH4 → Target compound
Conditions :
Optimization and Scale-Up Considerations
Critical parameters influencing yield and purity include:
Solvent Selection
Catalytic Systems
Temperature and Reaction Time
- Low temperatures (0–5°C) : Minimize side reactions during sulfonylation.
- Reflux conditions : Necessary for cyclization and coupling steps (e.g., 18 hours for oxazinan formation).
Analytical Characterization
1H NMR : Key signals include:
- Oxamide NH: δ 6.8–7.2 ppm (broad)
- Ethyl group: δ 1.1–1.3 ppm (t), 3.3–3.5 ppm (q)
- Difluorophenyl protons: δ 7.0–7.6 ppm (m).
13C NMR :
HPLC Purity : >98% achieved via recrystallization from ethanol/water.
Challenges and Alternative Approaches
- Sulfonylation regioselectivity : Competing reactions at oxazinan nitrogen mitigated using bulky bases.
- Oxamide hydrolysis : Controlled pH (6–7) during workup prevents degradation.
- Enantiomeric resolution : Chiral HPLC separates racemic mixtures, though the title compound’s stereochemistry remains uncharacterized.
Chemical Reactions Analysis
Types of Reactions
N’-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N’-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and sulfonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Position and Bioactivity :
- The 2,5-difluorophenyl group in the target compound and the TRK inhibitor suggests that this substitution pattern is advantageous for binding to kinase targets, likely due to optimal halogen bonding and steric compatibility. In contrast, the 4-fluoro-2-methylphenyl analog may exhibit reduced potency due to methyl group steric hindrance or altered electronic effects.
Core Scaffold Variations: The 1,3-oxazinan-2-ylmethyl scaffold in the target compound differs from the pyrazolo[1,5-a]pyrimidine in the TRK inhibitor .
Functional Group Roles :
- Sulfonyl groups are common in both the target compound and flumetsulam , but their roles differ: in the former, it may enhance solubility or mediate hydrogen bonding in a therapeutic context, whereas in the latter, it contributes to herbicidal activity via enzyme inhibition.
Comparative Physicochemical Properties :
- The N-ethyloxamide moiety in the target compound and its analog introduces hydrogen-bonding capacity, which could improve membrane permeability compared to the pyrazolyl group in the TRK inhibitor .
Biological Activity
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide is a complex organic compound notable for its unique structural features, including a sulfonamide group and an oxazinan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific ion channels implicated in pain pathways. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 453.5 g/mol. The compound features a difluorophenyl group attached to a sulfonamide moiety and an oxazinan ring structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21F2N3O5S |
| Molecular Weight | 453.5 g/mol |
| Functional Groups | Sulfonamide, Oxazinan |
Research indicates that this compound selectively inhibits the sodium channel Nav1.7, which plays a critical role in pain transmission. This selectivity over other sodium channels such as Nav1.5 suggests potential therapeutic applications in managing pain without the common side effects associated with broader sodium channel blockers.
Efficacy Studies
In vitro studies have demonstrated that this compound exhibits significant analgesic properties. For instance, it has been shown to reduce pain-related behaviors in animal models by modulating the activity of Nav1.7 channels. These findings align with the hypothesis that selective inhibition of this channel can lead to effective pain relief without affecting other physiological processes regulated by different sodium channels.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)acetamide | Acetamide derivative | Analgesic properties |
| N-(benzenesulfonyl)glycine | Sulfonamide derivative | Antimicrobial activity |
| 4-(methylsulfonyl)aniline | Aniline derivative | Anticancer properties |
| N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-thiazolidin] | Thiazolidine ring | Antidiabetic |
The unique combination of functional groups in this compound enhances its selectivity for sodium channels compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Pain Management Efficacy : A study demonstrated that administering this compound resulted in a statistically significant reduction in pain scores in models of neuropathic pain compared to control groups.
- Safety Profile : Toxicological assessments indicate that this compound exhibits a favorable safety profile with minimal adverse effects observed at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide, and how can yield optimization be systematically approached?
- Methodological Answer : Start with sulfonylation of the oxazinan intermediate using 2,5-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Coupling with N-ethyloxamide via nucleophilic substitution requires controlled stoichiometry (1:1.2 molar ratio) and inert atmosphere to minimize side reactions. Yield optimization can employ factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loadings) to identify critical parameters . Characterization via H/C-NMR and FTIR should confirm sulfonyl group incorporation (e.g., S=O stretches at ~1350–1150 cm) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a multi-analytical approach:
- NMR : Confirm the oxazinan ring protons (δ 3.5–4.5 ppm for CH/CH groups) and sulfonyl-linked aromatic protons (δ 7.0–8.0 ppm for difluorophenyl) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- X-ray crystallography : Resolve ambiguity in stereochemistry or crystal packing effects, if single crystals are obtainable .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess hygroscopicity, photodegradation (via UV-Vis spectroscopy), and thermal decomposition (TGA/DSC). Store in anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 2,5-difluorophenylsulfonyl moiety?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing F with Cl or methyl groups) and evaluate binding affinity via surface plasmon resonance (SPR) or enzymatic assays. Molecular docking against target proteins (e.g., kinases or GPCRs) can identify key interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Use QSAR models (e.g., SwissADME or pkCSM) to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. MD simulations (AMBER/CHARMM force fields) can assess conformational stability in aqueous and lipid environments .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives. Use isotopic labeling (C or H) to track biodistribution and correlate with PK/PD models. Validate hypotheses via knock-in/knout animal models .
Q. What experimental designs are suitable for elucidating the mechanism of action (MoA) of this compound?
- Methodological Answer : Combine CRISPR-Cas9 screening (to identify genetic vulnerabilities) with phosphoproteomics to map signaling pathways. Use competitive pulldown assays with biotinylated probes to isolate target proteins .
Data Analysis and Theoretical Framework
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer : Align findings with established theories (e.g., "lock-and-key" enzyme inhibition or allosteric modulation). Use systems biology approaches to map interactions within disease-specific networks (e.g., Alzheimer’s amyloid pathways) .
Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report EC/IC values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
